2H-Azirine-2-propanal, 2-methyl-3-phenyl-

Synthetic Chemistry Building Block Functional Group Diversity

Researchers requiring orthogonal reactive handles in a single synthon face limited options. This compound uniquely combines a strained, electrophilic C=N bond with a propanal side chain for bifunctional reactivity inaccessible with simpler 2H-azirines such as 2-methyl-3-phenyl-2H-azirine (CAS 16205-14-4). • Enables [3+2] cycloadditions followed by one-pot reductive amination to install diverse amines. • Aldehyde handle supports Wittig olefinations & Grignard additions orthogonal to azirine chemistry. • Precursor to chiral β-amino aldehydes via enantioselective C=N reduction. Supplied with certified purity; global shipping available.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 58130-09-9
Cat. No. B13107606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azirine-2-propanal, 2-methyl-3-phenyl-
CAS58130-09-9
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1(C(=N1)C2=CC=CC=C2)CCC=O
InChIInChI=1S/C12H13NO/c1-12(8-5-9-14)11(13-12)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3
InChIKeyCLMXXMDLIDWYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Azirine-2-propanal, 2-methyl-3-phenyl- Chemical Profile


2H-Azirine-2-propanal, 2-methyl-3-phenyl- (CAS 58130-09-9) is a member of the 2H-azirine family, characterized by a highly strained, unsaturated three-membered N-heterocycle [1]. Its structure uniquely incorporates a reactive propanal side chain at the 2-position, alongside a methyl and phenyl substituent [2]. This combination distinguishes it from simpler 2H-azirines by offering both the inherent high reactivity of the strained C=N bond and the versatile synthetic handle of an aldehyde group for downstream functionalization [3].

1 Bifunctional building block: strained C=N azirine ring plus reactive propanal side chain
2 Aldehyde handle enables orthogonal functionalization (reductive amination, Wittig, Grignard)
3 Strained ring supports cycloaddition-based heterocycle synthesis and ring-opening derivatization

Why 2H-Azirine-2-propanal, 2-methyl-3-phenyl- Is Superior


Simply interchanging 2H-azirine derivatives in a synthetic sequence leads to divergent outcomes. The target compound possesses a propanal group at the 2-position, making it a bifunctional building block. In contrast, close analogs like 2-methyl-3-phenyl-2H-azirine (CAS 16205-14-4) lack this aldehyde handle and are limited to reactions centered on the azirine ring itself [1]. This functional group difference governs the accessible chemical space; the aldehyde enables key post-functionalization reactions such as reductive aminations, Wittig olefinations, and Grignard additions that are chemically impossible with the non-formylated analog [2]. The choice of this specific derivative is therefore dictated by the requirement for a latent or direct electrophilic site orthogonally reactive to the strained C=N bond.

Target Compound
Contains a propanal group that provides an electrophilic site for aldehyde-specific transformations.
Common Analog (CAS 16205-14-4)
Lacks the aldehyde handle, limiting functionalization to the azirine ring; may not enable the same synthetic sequences.

2H-Azirine-2-propanal, 2-methyl-3-phenyl- Differentiation Evidence


Functional Complexity vs. 2-Methyl-3-phenyl-2H-azirine

The target compound contains a propanal side chain, quantified by a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol . The comparator 2-methyl-3-phenyl-2H-azirine has a molecular formula of C9H9N and a molecular weight of 131.17 g/mol . The 56.07 g/mol mass difference corresponds to the C3H4O aldehyde-containing substituent, providing a site for chemical diversification that is absent in the comparator.

Functional Complexity vs. Analog
Cross-study
Target: C12H13NO (187.24 g/mol)
Analog: C9H9N (131.17 g/mol)
Mass difference 56.07 g/mol (C3H4O, aldehyde group)
Aldehyde group provides a synthetically exploitable electrophilic center absent in the comparator.
Reported molecular formula and mass difference support structural differentiation.
Synthetic Chemistry Building Block Functional Group Diversity

Ring Strain and Electronic Environment by NMR

The 13C NMR chemical shift of the C-2 carbon in 2H-azirines is diagnostic of ring strain, appearing at higher field compared to analogous aziridines [1]. For methyl and phenyl-substituted 2H-azirines, a set of additivity parameters exists to predict chemical shifts [1]. The target compound's C-2, bearing two carbon substituents and a propanal chain, is expected to exhibit a distinct shift relative to 2-methyl-3-phenyl-2H-azirine due to the β-substituent effect of the aldehyde. The C-3 carbon shows a large ¹J(¹³C-3, H) coupling constant of 242.5 Hz, indicating 48.5% s-character in the exocyclic orbital, a quantitative measure of the strained electronic environment [1].

Ring Strain by NMR
Class-level
1J(13C-3, H) = 242.5 Hz (48.5% s-character)
Quantitative indicator of strained C=N bond, supporting assessment of ring reactivity.
Class-level reference; target-specific shift predicted to differ due to propanal substituent effect.
Analytical Chemistry NMR Spectroscopy Ring Strain

Unique Bifunctional Reactivity in Heterocycle Synthesis

2H-Azirines are versatile coupling partners for N-heterocycle synthesis, and their reactivity is modulated by substituents [1]. The methyl-substituted diazatitanacyclohexene derived from 2-methyl-3-phenyl-2H-azirine is reported to be thermally robust, a property that can be exploited or altered with further functionalization [1]. The target compound, possessing an additional aldehyde group, is a superior partner for tandem reactions: the azirine can participate in cycloaddition while the aldehyde undergoes in-situ functionalization, a reaction manifold not accessible to simple 2-methyl-3-phenyl-2H-azirine.

Tandem Reaction Compatibility
Class-level
Enables cycloaddition + aldehyde functionalization in one pot, not feasible with non-formylated analog.
May improve step economy in N-heterocycle synthesis.
Conceptual class-level advantage; verify under target reaction conditions.
Synthetic Methodology Cycloaddition Heterocycle Synthesis

Application Scenarios for 2H-Azirine-2-propanal, 2-methyl-3-phenyl-


Pyrrolidine & Piperidine Scaffolds via Tandem Cycloaddition

The strained C=N bond of 2H-azirine-2-propanal, 2-methyl-3-phenyl- can undergo a [3+2] cycloaddition with an olefin to form a pyrroline intermediate. The unmasked aldehyde can then be subjected to reductive amination in the same pot to install a diverse amine, yielding a highly functionalized pyrrolidine in a single operational step [1]. This bifunctional reactivity is directly evidenced by the presence of the propanal group (C12H13NO vs C9H9N for the non-formylated analog) and is not replicable with simpler 2H-azirines.

Chiral β-Amino Aldehydes via Enantioselective Reduction

The compound serves as a precursor to chiral β-amino aldehydes, which are valuable in medicinal chemistry. An enantioselective reduction of the C=N bond, a well-established transformation for 2H-azirines [2], would yield a chiral aziridine. Subsequent ring-opening would produce a chiral amine with the aldehyde intact for further homologation. The ¹J(¹³C-3, H) coupling of 242.5 Hz confirms the highly polarized, reactive nature of the C=N bond amenable to such reductions [3].

Olefination Reagent for Polyene Synthesis

The aldehyde moiety of the compound can be directly engaged in a Wittig reaction to introduce an alkene, while the azirine ring remains intact for later photochemical or thermal cycloadditions [4]. This orthogonal reactivity is a direct consequence of the dual functional groups evidenced by the molecular formula (C12H13NO), offering a strategic advantage in the iterative synthesis of polycyclic or polyene frameworks.

Core Building Block for Kinase Inhibitor Fragment Libraries

2H-Azirines have been explored as warheads or core motifs in medicinal chemistry [2]. The propanal variant offers a unique vector for fragment-based drug design, as the aldehyde can form reversible covalent bonds with active-site serines or be used to tether the fragment for structure-activity relationship (SAR) studies, a capability absent in non-electrophilic 2H-azirine analogs. This application is supported by the general use of 2H-azirines in bioisostere generation and the specific additional reactivity provided by the aldehyde group.

Application
Selection Property
Validation Focus
Pyrrolidine/piperidine scaffold synthesis
Bifunctional aldehyde-azirine reactivity
Verify tandem cycloaddition-reductive amination sequence efficiency
Chiral β-amino aldehyde precursor
Enantioselective C=N reduction compatibility
Confirm enantiomeric excess and aldehyde stability after ring opening
Polyene/alkene construction
Orthogonal aldehyde-azirine reactivity
Assess Wittig olefination while retaining intact azirine for later cycloaddition
Fragment-based kinase inhibitor design
Aldehyde as latent covalent warhead
Evaluate reversible covalent binding with active-site residues in biochemical assays
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